![molecular formula C20H17F3N2O2 B4016803 N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4016803.png)
N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as DAAIR, is a novel small molecule that has garnered attention in the scientific community due to its potential use in various research applications. DAAIR is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone that regulates growth and development. DAAIR has been synthesized using various methods and has been shown to have promising results in various research studies.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is not fully understood, but it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs by N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can lead to changes in gene expression, which can result in the suppression of cancer cell growth and the inhibition of amyloid-beta peptide accumulation in the brain.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has also been shown to reduce the levels of inflammatory cytokines and increase the levels of antioxidant enzymes in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in lab experiments is its low toxicity profile. It has been shown to have low toxicity in various cell lines and animal models. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for the treatment of brain diseases. One limitation of using N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in scientific research. One future direction is the development of N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide derivatives with improved solubility and potency. Another future direction is the study of N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in combination with other therapeutic agents to enhance its anticancer and neuroprotective properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide and its potential use in the treatment of various diseases.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been used in various research studies due to its potential as a therapeutic agent. It has been shown to have anticancer properties and has been used in the treatment of different types of cancer, including breast, lung, and colon cancer. N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the accumulation of amyloid-beta peptides in the brain.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c1-12-6-5-7-13(2)18(12)24-17(26)11-25-10-15(19(27)20(21,22)23)14-8-3-4-9-16(14)25/h3-10H,11H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVUJQDXDARPCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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